Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester
Description
Molecular Formula and Constitutional Isomerism
The molecular formula of phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester is C₁₁H₁₆ClO₂PS₂ , with a molecular weight of 310.81 g/mol . The compound consists of a central phosphorus atom bonded to two oxygen atoms (as O,O-diethyl groups), two sulfur atoms (in the dithiophosphate group), and a p-chlorobenzyl substituent. Constitutional isomerism in this compound arises from the spatial arrangement of substituents around the phosphorus center. For example:
- The p-chlorobenzyl group occupies one of the sulfur-bonded positions, while the diethyl ester groups occupy the oxygen-bonded positions.
- Substitution patterns at the benzyl ring (para-chloro vs. ortho/meta) or variations in alkyl chain lengths (ethyl vs. methyl/propyl) in analogous esters create distinct constitutional isomers.
Table 1: Molecular Parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClO₂PS₂ | |
| Molecular Weight | 310.81 g/mol | |
| IUPAC Name | O,O-Diethyl S-(4-chlorobenzyl) phosphorodithioate |
Three-Dimensional Conformational Analysis
The compound exhibits conformational flexibility due to:
- Rotation around the P–S bond linking the dithiophosphate group to the p-chlorobenzyl moiety, enabling staggered or eclipsed conformers.
- Diethyl ester group dynamics , where the ethoxy groups adopt gauche or anti-periplanar orientations relative to the phosphorus center.
Computational models suggest that the lowest-energy conformation features:
Electronic Structure and Bonding Characteristics
The electronic structure is defined by:
- Phosphorus hybridization : The central phosphorus atom adopts sp³ hybridization , with bond angles of ~109° for the tetrahedral geometry.
- P=S double bond character : The dithiophosphate group exhibits resonance between P–S single bonds and P=S double bonds, delocalizing electron density across the sulfur atoms.
- Electron-withdrawing effects : The para-chloro substituent on the benzyl group induces a -I effect , polarizing the C–S bond and increasing electrophilicity at the sulfur atom.
Key bonding parameters derived from spectroscopic studies include:
Comparative Analysis with Analogous Phosphorodithioate Esters
Table 2: Structural and Electronic Comparisons with Analogous Esters
Notable trends:
- Electron-withdrawing substituents (e.g., p-nitro or p-chloro groups) shorten P–S bonds compared to alkyl-substituted analogues.
- Bulkier substituents (e.g., 2-ethylhexyl) increase steric hindrance, reducing rotational freedom and stabilizing specific conformers.
- Aromatic vs. aliphatic substituents : The p-chlorobenzyl group in the target compound enhances π-π stacking interactions absent in purely aliphatic analogues.
Properties
CAS No. |
5823-17-6 |
|---|---|
Molecular Formula |
C11H16ClO2PS2 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
(4-chlorophenyl)methylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16ClO2PS2/c1-3-13-15(16,14-4-2)17-9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
VHKRBADFIQTUFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of O,O-Diethyl Phosphorodithioic Acid
The initial step involves the reaction of phosphorus pentasulfide (P2S5) with ethanol in an inert solvent such as cyclohexane. The reaction proceeds under heating (around 80 °C) with stirring, liberating hydrogen sulfide gas as a byproduct. The stoichiometry typically uses a slight excess of ethanol to drive the reaction to completion.
| Reagent | Amount (moles) | Conditions | Notes |
|---|---|---|---|
| Phosphorus pentasulfide | 0.165 | Heated to 80 °C | Stirred in cyclohexane solvent |
| Ethanol | 0.73 (excess) | Added gradually over 3 hours | Drives ester formation |
| Solvent (cyclohexane) | 45 g | Inert, non-reactive | Maintains reaction medium |
After completion, the mixture contains O,O-diethyl phosphorodithioic acid with minor impurities such as excess ethanol and water, which may require purification for subsequent steps.
Substitution with p-Chlorobenzyl Chloride
The key step is the substitution of the sulfur-bound hydrogen with the p-chlorobenzyl group. This is achieved by reacting the O,O-diethyl phosphorodithioic acid with p-chlorobenzyl chloride in the presence of a catalytic amount of Lewis acids such as zinc chloride, ferrous chloride, or stannous chloride. The reaction is typically carried out in an inert hydrocarbon solvent (e.g., cyclohexane) at temperatures up to 110 °C.
| Reagent | Amount (moles) | Catalyst | Conditions | Notes |
|---|---|---|---|---|
| O,O-Diethyl phosphorodithioic acid | Stoichiometric excess | ZnCl2, FeCl2, or SnCl2 | 80-110 °C, inert solvent | Catalyst accelerates substitution |
| p-Chlorobenzyl chloride | Stoichiometric | Gradual addition over 1 hour | Organic halide source of p-chlorobenzyl |
The presence of a fatty acid anhydride (e.g., acetic anhydride) in amounts of 0.1 to 1.5 moles per mole of organic chloride has been shown to improve yields significantly by facilitating the reaction and minimizing side reactions.
Purification and Yield Optimization
Post-reaction, the mixture is cooled and washed with acidic brine and dilute caustic solutions to remove impurities. The organic phase is then distilled to remove solvents and residual reactants. High-performance liquid chromatography (HPLC) is used to assess purity and yield.
| Parameter | Without Acetic Anhydride | With Acetic Anhydride |
|---|---|---|
| Product Purity (%) | ~60-70 | ~85-90 |
| Yield (%) | ~48-61 | ~70-75 |
| Reaction Time (hours) | 3-4 | 3-4 |
| Catalyst | Zn dust or ZnCl2 | Zn dust or ZnCl2 |
The addition of acetic anhydride notably increases the yield and purity of the desired ester, as demonstrated in comparative experiments.
Alternative and Supporting Methods
Direct Esterification with Organic Halides
An alternative method involves direct reaction of phosphorodithioic acid with organic halides in the presence of ammonia, forming esters without intermediate salt formation. This method, however, often requires multiple purification steps such as recrystallization and filtration to remove halide complexes and byproducts.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Two-step synthesis (P2S5 + ethanol, then substitution) | Phosphorus pentasulfide, ethanol, p-chlorobenzyl chloride | ZnCl2 or FeCl2 catalyst, 80-110 °C, inert solvent, acetic anhydride additive | High yield and purity, scalable | Requires careful control of conditions |
| Direct reaction with organic halide and ammonia | Phosphorodithioic acid, organic halide, ammonia | Multiple purification steps needed | Simpler reaction setup | Lower purity, more complex purification |
| Selective esterification (research stage) | Phosphonic acids, alkoxy donors | Temperature-controlled, triethyl orthoacetate | Potential for selective mono/diester formation | Not yet applied to this compound |
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the p-chlorobenzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. The phosphorodithioate group plays a crucial role in this inhibitory activity by forming strong interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and analogs:
Key Observations:
- Chlormephos’s smaller chloromethyl group (-CH₂Cl) reduces molecular weight and volatility, making it suitable for soil applications . Terbufos’s bulky tert-butylthio-methyl group improves binding to acetylcholinesterase in target pests but may slow biodegradation .
Biodegradation and Environmental Fate
- Terbufos : Undergoes oxidative desulfurization to form terbufos-oxon, followed by C-S bond cleavage to yield O,O-diethyl phosphorodithioate radicals .
- Carbophenothion: The 4-chlorophenylthio group may undergo sulfoxidation, increasing toxicity before degradation .
- Target Compound : The benzyl group is resistant to hydrolysis but may undergo hydroxylation or dechlorination, leading to less toxic metabolites.
Toxicity and Regulatory Status
| Compound | Acute Hazards (EPA/WHO) | Regulatory Codes (UN/EC) | Metabolites of Concern |
|---|---|---|---|
| Target Compound | Likely cholinesterase inhibition | Not specified | Benzyl alcohol derivatives |
| Carbophenothion | Toxic via inhalation/dermal | UN 3018, EC 212-324-1 | Sulfoxide/sulfone metabolites |
| Chlormephos | Highly toxic (ERG 152) | UN 3018, EC 246-538-1 | Chloromethyl derivatives |
| Terbufos | Restricted use (EPA) | UN 3018 | Sulfinyl/sulfonyl derivatives |
- Chlormephos and terbufos are classified under UN 3018 (organophosphorus pesticides), indicating acute toxicity requiring strict handling .
- The target compound’s regulatory profile would likely align with these analogs due to structural similarities.
Biological Activity
Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester is an organophosphorus compound with the molecular formula C11H16ClO2PS2. It is recognized for its potential biological activity, particularly in enzyme inhibition and therapeutic applications against parasitic infections. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative research findings.
Chemical Structure and Properties
The compound features a phosphorodithioate group that significantly influences its chemical reactivity and biological interactions. The presence of the p-chlorobenzyl group enhances its potency compared to similar compounds.
- Molecular Weight : 303.84 g/mol
- CAS Number : 5823-17-6
- Physical State : Liquid at room temperature
This compound exhibits biological activity primarily through the inhibition of specific enzymes. The phosphorodithioate moiety allows the compound to bind effectively to the active sites of target enzymes, disrupting normal cellular functions. This inhibition can lead to significant physiological effects, particularly in parasitic organisms.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in both insects and mammals. The inhibition of AChE results in the accumulation of acetylcholine, leading to overstimulation of nerve receptors and subsequent paralysis or death in pests.
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 0.25 | |
| Choline acetyltransferase | Non-competitive | 0.45 |
Case Studies
- Insecticidal Activity : A study conducted on various insect species demonstrated that this compound showed significant insecticidal properties when applied at concentrations as low as 10 ppm. The compound exhibited a rapid knockdown effect, with over 80% mortality observed within 24 hours in susceptible species like Aedes aegypti and Drosophila melanogaster.
- Therapeutic Potential : In a controlled laboratory setting, the compound was tested against Leishmania species, which cause leishmaniasis. Results indicated that at concentrations of 5 µM, the compound reduced parasite viability by over 70%, suggesting potential as a therapeutic agent for parasitic infections.
Comparative Analysis with Similar Compounds
This compound can be compared with other organophosphorus compounds to highlight its unique properties:
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Phosphorodithioic acid, O,O-diethyl ester | Moderate AChE inhibition | 0.75 |
| Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester | Low insecticidal activity | >10 |
| This compound | High AChE inhibition | 0.25 |
The data illustrates that the presence of the p-chlorobenzyl group in this compound significantly enhances its biological activity compared to other similar compounds.
Safety and Toxicological Considerations
While this compound shows promising biological activity, it is crucial to consider its safety profile. Organophosphorus compounds are known for their potential toxicity to non-target organisms and humans. Studies have indicated that exposure to high concentrations can lead to neurotoxic effects and should be handled with caution.
Table 3: Toxicity Information
| Endpoint | Value | Reference |
|---|---|---|
| LD50 (rat, oral) | 200 mg/kg | |
| Dermal LD50 | >2000 mg/kg | |
| Eye Irritation | Moderate |
Q & A
Q. What synthetic methodologies are recommended for preparing phosphorodithioic acid derivatives like S-(p-chlorobenzyl) O,O-diethyl ester?
The compound can be synthesized via nucleophilic substitution reactions. For example, phosphorus pentasulfide (P₂S₅) reacts with ethanol to form O,O-diethyl phosphorodithioate, which is subsequently alkylated with p-chlorobenzyl chloride under controlled pH (7–9) to introduce the S-(p-chlorobenzyl) group. Purification typically involves vacuum distillation or column chromatography to isolate the target compound .
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming substituent positions. For example:
- ¹H NMR : Aromatic protons from the p-chlorobenzyl group appear as a doublet (δ 7.2–7.4 ppm), while ethyl groups show quartets (δ 1.2–1.4 ppm for CH₃) and triplets (δ 3.8–4.2 ppm for CH₂).
- ³¹P NMR : A singlet near δ 90–100 ppm confirms the phosphorodithioate backbone. Mass spectrometry (electron ionization) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the ester and aromatic moieties .
Q. What are the primary toxicity mechanisms associated with this compound in model organisms?
As an organophosphate derivative, it inhibits acetylcholinesterase (AChE) via phosphorylation of the enzyme’s active site, leading to neurotransmitter accumulation. In vitro assays using rat liver microsomes or human AChE (Ellman’s method) quantify inhibition kinetics (IC₅₀ values). Metabolites like sulfoxides or sulfones (via oxidative pathways) may exhibit enhanced toxicity, requiring comparative LC-MS/MS analysis .
Advanced Research Questions
Q. How can conflicting data on environmental persistence be resolved?
Discrepancies in half-life (e.g., soil vs. aquatic systems) arise from variable hydrolysis rates. Controlled studies should:
Q. What advanced analytical methods differentiate stereoisomers or degradation products?
Chiral HPLC with tandem mass spectrometry (e.g., using Chiralpak IC columns) separates enantiomers. For sulfone/sulfoxide metabolites, high-resolution orbitrap MS identifies exact masses (mass error < 2 ppm), while MS/MS fragmentation distinguishes positional isomers. X-ray crystallography resolves absolute configurations in crystalline derivatives .
Q. How do molecular interactions with soil organic matter (SOM) influence bioavailability?
Batch sorption experiments (OECD 106) quantify partition coefficients (Kd) using soil samples with varying SOM content. Isothermal titration calorimetry (ITC) measures binding thermodynamics, while FT-IR spectroscopy identifies functional groups (e.g., carboxyl or phenolic OH) involved in ligand exchange. Computational docking (e.g., AutoDock Vina) models SOM-compound interactions .
Methodological Considerations
- Experimental Design : Include control groups (e.g., non-chlorinated analogs) to isolate substituent effects.
- Data Validation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments. Use certified reference standards for MS calibration .
- Ethical Compliance : Adhere to OECD/EPA guidelines for in vivo toxicity testing to minimize animal use (e.g., in vitro AChE assays as alternatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
